2-cyclopropyl-4H-pyran-4-one
CAS No.: 2470441-06-4
Cat. No.: VC5657977
Molecular Formula: C8H8O2
Molecular Weight: 136.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470441-06-4 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 |
| IUPAC Name | 2-cyclopropylpyran-4-one |
| Standard InChI | InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
| Standard InChI Key | SGSCBHZGZNGHDG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)C=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Cyclopropyl-4H-pyran-4-one features a six-membered pyran ring with a ketone group at the 4-position and a cyclopropane substituent at the 2-position. The IUPAC name, 2-cyclopropylpyran-4-one, reflects this arrangement . Key structural descriptors include:
The cyclopropane ring introduces angular strain, which influences the compound’s reactivity and conformational stability. X-ray crystallography of analogous 4H-pyran derivatives reveals a flattened pyran ring with bond lengths consistent with partial conjugation between the carbonyl group and the oxygen atom .
Spectroscopic Characterization
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IR spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1634 cm⁻¹ (C=C aromatic).
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¹H NMR: Signals at δ 2.69 (s, CH₃), 3.63 (s, OCH₃), and 6.47 (s, pyran H-4) in deuterated DMSO .
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¹³C NMR: Peaks at δ 165.8 and 166.4 ppm corresponding to carbonyl carbons .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-cyclopropyl-4H-pyran-4-one typically involves multi-component reactions (MCRs) under controlled conditions:
Route 1: Cyclocondensation of benzoylacetone with cyclopropane derivatives in the presence of catalytic acid .
Route 2: Microwave-assisted synthesis using ethyl acetoacetate, cyclopropyl aldehydes, and ammonium acetate, yielding 68–75% purity.
Critical parameters include:
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Temperature: 60–80°C for optimal cyclopropane ring formation.
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Solvents: Ethanol or dichloromethane to stabilize reactive intermediates .
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Atmosphere: Inert nitrogen gas to prevent oxidation.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic medium converts the ketone to a carboxylic acid.
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Reduction: NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without affecting the cyclopropane ring.
Ring-Opening Reactions
The strained cyclopropane ring undergoes facile ring-opening with nucleophiles:
This reactivity is exploited to synthesize γ-amino alcohols for pharmaceutical applications .
Biological and Pharmacological Applications
Antiproliferative Activity
Derivatives of 2-cyclopropyl-4H-pyran-4-one exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 μM) . Mechanistic studies suggest:
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Targets: Inhibition of topoisomerase II and tubulin polymerization .
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Apoptosis: Activation of caspase-3 and PARP cleavage pathways .
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL).
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work employs chiral Brønsted acids to enantioselectively synthesize 2-cyclopropyl-4H-pyran-4-one derivatives with >90% ee .
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances aqueous solubility (from 0.8 mg/mL to 12.4 mg/mL) and bioavailability in murine models .
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